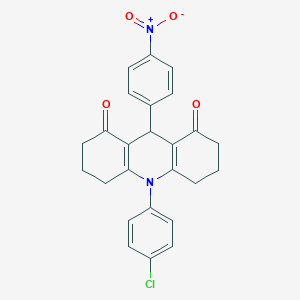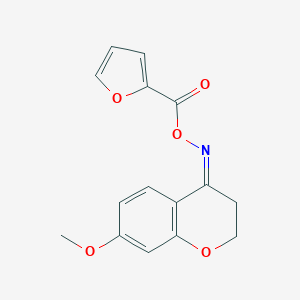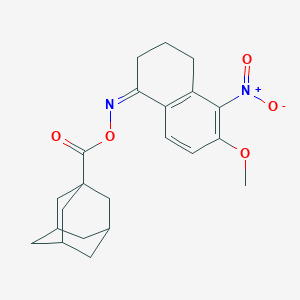![molecular formula C27H26Cl2O4 B392007 9-[5-(2,4-dichlorophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B392007.png)
9-[5-(2,4-dichlorophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[5-(2,4-dichlorophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring substituted with a dichlorophenyl group and a xanthene core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[5-(2,4-dichlorophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multiple steps, starting with the preparation of the furan ring and the xanthene core. One common method involves the Suzuki coupling reaction, where a bromofuran derivative is coupled with a dichlorophenylboronic acid under palladium-catalyzed conditions . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
9-[5-(2,4-dichlorophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 9-[5-(2,4-dichlorophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been studied for its potential as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising candidate for drug development .
Medicine
In medicine, this compound is being investigated for its therapeutic potential in treating various diseases. Its unique chemical properties allow it to interact with biological systems in ways that can modulate disease pathways and improve patient outcomes.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals.
作用机制
The mechanism of action of 9-[5-(2,4-dichlorophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For example, in cancer cells, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis .
相似化合物的比较
Similar Compounds
- 6-[5-(2,4-dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride
- 6-[5-(3,4-dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride
Uniqueness
Compared to similar compounds, 9-[5-(2,4-dichlorophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exhibits unique chemical and biological properties due to its xanthene core and specific substitution pattern. These features contribute to its distinct reactivity and potential therapeutic applications .
属性
分子式 |
C27H26Cl2O4 |
|---|---|
分子量 |
485.4g/mol |
IUPAC 名称 |
9-[5-(2,4-dichlorophenyl)furan-2-yl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C27H26Cl2O4/c1-26(2)10-17(30)23-21(12-26)33-22-13-27(3,4)11-18(31)24(22)25(23)20-8-7-19(32-20)15-6-5-14(28)9-16(15)29/h5-9,25H,10-13H2,1-4H3 |
InChI 键 |
ZDLDTNDFVNYFMO-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(1-phenylbutylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B391924.png)
![2-[3-(4-nitrophenoxy)phenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B391926.png)
![2-Methoxy-1-methyl-3-nitro-5-[2,2,2-trichloro-1-(4-methoxy-3-methyl-5-nitrophenyl)ethyl]benzene](/img/structure/B391931.png)
![4-{3-{[2-(4-Ethylphenoxy)ethyl]amino}-4-nitrophenyl}morpholine](/img/structure/B391932.png)

![N-{2-[4-(3-IODOBENZOYL)PIPERAZINO]ETHYL}-N-(4-IODOPHENYL)ETHANEDIAMIDE](/img/structure/B391937.png)

![N-[2-chloro-4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B391939.png)
![N-(2-{4-[4-(TERT-BUTYL)BENZOYL]PIPERAZINO}ETHYL)-N-(4-METHOXYPHENYL)ETHANEDIAMIDE](/img/structure/B391940.png)
![2-(3,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B391941.png)
![N-tert-butyl-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B391943.png)


![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B391947.png)
